3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
Description
The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a heterocyclic molecule featuring a quinolin-4(1H)-one core substituted with a methyl group at position 6 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 3,5-dimethoxyphenyl group.
Structural characterization of such compounds typically employs X-ray crystallography, where programs like SHELX are instrumental in refining crystal structures .
Properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-11-4-5-17-15(6-11)18(24)16(10-21-17)20-22-19(23-27-20)12-7-13(25-2)9-14(8-12)26-3/h4-10H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLAGXSUFQROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a member of the quinoline family and has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates a complex structure that includes both quinoline and oxadiazole moieties. The presence of methoxy groups contributes to its lipophilicity, which may enhance its bioavailability.
In Vitro Studies
Research has demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of several quinoline derivatives on breast cancer (MDA-MB-231), prostate cancer (PC-3), and human fetal lung fibroblast (MRC-5) cell lines using MTS assays.
Table 1: Cell Viability in Response to Quinoline Derivatives
| Compound | Concentration (µM) | MDA-MB-231 Viability (%) | PC-3 Viability (%) | MRC-5 Viability (%) |
|---|---|---|---|---|
| 3a | 10 | 47 | 91 | 79 |
| 3b | 15 | 42 | 56 | 84 |
| 3c | 25 | 30 | 87 | ND |
| 4g | 10 | <30 | ND | ND |
ND: Not determined
At a concentration of 10 µM , compound 3a reduced the viability of MDA-MB-231 cells to 47% , while at 25 µM , this decreased further to approximately 30% . In contrast, MRC-5 cells showed greater resistance with over 82% viability across most tested concentrations .
The mechanism underlying the antiproliferative effects involves the degradation of heat shock protein 90 (Hsp90) client proteins such as Cdk4. This degradation is indicative of Hsp90 blockade, which is crucial for cancer cell survival and proliferation. The compounds demonstrated a significant ability to inhibit cell growth by targeting this pathway .
Case Studies
- Breast Cancer Study : A specific study involving compound 3b indicated a GI50 value of 28 µM against PC-3 prostate cancer cells, showcasing its potent cytotoxicity compared to other derivatives .
- Antioxidant Activity : In addition to antiproliferative effects, some derivatives were tested for antioxidant properties, revealing promising results in scavenging free radicals at concentrations around 10 µM , which may contribute to their overall therapeutic potential .
Scientific Research Applications
Biological Activities
2.1 Antioxidant Properties
Research has indicated that derivatives of quinoline compounds exhibit significant antioxidant activities. For instance, studies have shown that similar structures can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases . The antioxidant capacity is often evaluated using assays like DPPH and ABTS.
2.2 Antiproliferative Effects
Quinoline derivatives have been investigated for their antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro. For example, related compounds have demonstrated significant activity against breast cancer and lung cancer cell lines, with IC50 values indicating potent effects .
2.3 Apoptosis Induction
Studies suggest that certain derivatives can activate apoptotic pathways within cancer cells. They may act as caspase activators and down-regulators of anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in malignant cells . This mechanism highlights their potential as chemotherapeutic agents.
Therapeutic Applications
3.1 Cancer Therapy
Given its biological activities, 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one could be explored as a candidate for cancer treatment. Its ability to induce apoptosis and inhibit cell proliferation positions it as a potential lead compound for developing novel anticancer drugs.
3.2 Anti-inflammatory Agents
Quinoline derivatives are also known for their anti-inflammatory properties. Research into similar compounds has shown that they can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response . This suggests a potential application in treating inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally analogous heterocycles, focusing on substituents, synthesis pathways, and reported activities.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: Unlike compounds 4g and 4h from , which incorporate pyrazolones, benzodiazepines/oxazepines, and tetrazole rings, the target compound utilizes a quinolinone-oxadiazole scaffold. This difference likely impacts solubility and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
